Bedoradrine

Description

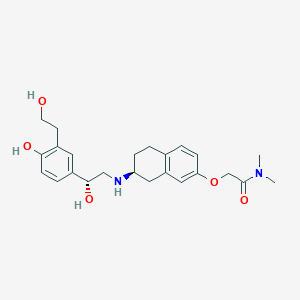

Structure

3D Structure

Properties

IUPAC Name |

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANCEOSLKSTLTA-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173123 | |

| Record name | Bedoradrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-19-8 | |

| Record name | Bedoradrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bedoradrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedoradrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bedoradrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDORADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Bedoradrine's Mechanism of Action on β2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedoradrine (also known as MN-221 or KUR-1246) is a potent and highly selective long-acting β2-adrenergic receptor (β2-AR) agonist that was developed for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound at the β2-AR, focusing on its binding affinity, functional potency, and the primary signaling cascade it activates. Detailed experimental protocols for key assays and visualizations of the signaling pathways are included to support further research and drug development efforts in this area.

Introduction to this compound and the β2-Adrenergic Receptor

The β2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, playing a crucial role in regulating smooth muscle relaxation, particularly in the bronchioles of the lungs.[2] Activation of β2-ARs by agonists leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like asthma and COPD.[3] this compound was designed as an "ultra-selective" β2-AR agonist for intravenous administration, intended to provide rapid bronchodilation in acute settings.[1] Its high selectivity for the β2-AR over the β1-AR, which is predominantly expressed in the heart, was a key design feature aimed at minimizing cardiovascular side effects.

Quantitative Analysis of this compound's Interaction with β-Adrenergic Receptors

The interaction of this compound with β-adrenergic receptors has been characterized through various in vitro assays to determine its binding affinity, potency, and efficacy.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). Studies have shown that this compound binds to the human β2-adrenergic receptor with high affinity.

| Parameter | Value | Receptor | Source |

| Ki | 26 nM | Human β2-Adrenergic Receptor | [4][5] |

Table 1: Binding Affinity of this compound for the Human β2-Adrenergic Receptor.

Functional Potency and Efficacy

The functional potency (EC50) and efficacy (Emax) of this compound are determined by measuring the downstream signaling events following receptor activation, most commonly the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). A study by Inoue et al. (2009) evaluated the β-adrenergic receptor selectivity of this compound by quantifying cAMP production in Chinese hamster ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.[6]

| Parameter | β2-Adrenergic Receptor | β1-Adrenergic Receptor | Selectivity (β2 vs. β1) |

| EC50 | Data not available | Data not available | 832-fold (based on an undisclosed preclinical study) |

| Emax | Data not available | Data not available | Data not available |

Table 2: Functional Potency and Selectivity of this compound at β-Adrenergic Receptor Subtypes. While the precise EC50 and Emax values from the Inoue et al. (2009) study are not publicly available, other preclinical data indicate a high degree of functional selectivity.

Signaling Pathways Activated by this compound

The Canonical Gs-cAMP-PKA Pathway

The primary mechanism of action of this compound at the β2-AR involves the activation of the canonical Gs protein-coupled signaling cascade.[4] This pathway is fundamental to the bronchodilatory effects of β2-AR agonists.

-

Receptor Binding and G Protein Activation: this compound binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein on the intracellular side of the membrane. Upon coupling, the Gαs subunit releases GDP and binds GTP, causing its dissociation from the Gβγ subunits.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits.

-

Downstream Effects and Bronchodilation: The activated PKA catalytic subunits phosphorylate various downstream target proteins in airway smooth muscle cells. This phosphorylation leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.

Potential for Biased Agonism and β-Arrestin Signaling

While the Gs-cAMP pathway is the primary mechanism for β2-AR-mediated bronchodilation, GPCRs can also signal through alternative pathways, a phenomenon known as functional selectivity or biased agonism. One such pathway involves the recruitment of β-arrestin proteins.

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This binding can lead to:

-

Desensitization: Steric hindrance of G protein coupling, leading to a termination of the Gs signal.

-

Internalization: Scaffolding of proteins involved in receptor endocytosis.

-

Independent Signaling: Activation of distinct signaling cascades, such as the MAPK/ERK pathway.

Currently, there is no publicly available data from studies specifically investigating whether this compound induces β-arrestin recruitment at the β2-AR. Such studies would be crucial to fully understand its pharmacological profile and potential for biased agonism.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Membrane preparations from cells stably expressing the human β2-AR.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-AR antagonist).

-

Non-labeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-CGP 12177 (typically at its Kd concentration) to each well.

-

Competitor Addition: Add increasing concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like propranolol).

-

Membrane Addition: Add the β2-AR membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the production of intracellular cAMP.

Materials:

-

CHO cells stably expressing the human β2-AR.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed the β2-AR expressing CHO cells into plates and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration in each sample. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a highly selective β2-adrenergic receptor agonist that exerts its primary therapeutic effect through the canonical Gs-cAMP-PKA signaling pathway, leading to smooth muscle relaxation. Its high affinity and functional selectivity for the β2-AR over the β1-AR underscore its potential for a favorable cardiovascular safety profile. While its primary mechanism of action is well-understood, further investigation into its potential for biased agonism via β-arrestin-mediated pathways would provide a more complete understanding of its pharmacological profile. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working on β2-adrenergic receptor agonists and related therapeutic areas.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 4. This compound | Selective β2-Adrenergic Receptor Agonist [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Bedoradrine (KUR-1246) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedoradrine (KUR-1246) is a potent and highly selective β2-adrenergic receptor agonist that was investigated for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD). Although it has not been marketed, its distinct pharmacological profile continues to make it a subject of scientific interest. This technical guide provides a detailed overview of this compound's chemical structure, physicochemical and pharmacological properties, and key experimental findings. Special emphasis is placed on its mechanism of action, selectivity, and the experimental protocols used to characterize its effects.

Chemical Structure and Properties

This compound is a synthetic sympathomimetic amine with a complex chemical structure.

Chemical Structure:

-

IUPAC Name: 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide[1]

-

Synonyms: KUR-1246, MN-221[1]

-

CAS Number: 194785-19-8[1]

-

Molecular Formula: C24H32N2O5[1]

-

Molecular Weight: 428.529 g/mol [1]

Physicochemical Properties:

A comprehensive summary of this compound's known chemical and physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C24H32N2O5 | [1] |

| Molecular Weight | 428.529 g/mol | [1] |

| IUPAC Name | 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | [1] |

| CAS Number | 194785-19-8 | [1] |

Pharmacological Properties

This compound is characterized as an ultra-selective, long-acting β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade. The activated receptor promotes the dissociation of the Gαs subunit from the G protein complex. Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells, such as those found in the bronchioles and the uterus.

Selectivity Profile

A key feature of this compound is its high selectivity for the β2-adrenergic receptor over β1 and β3 subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-receptor stimulation.

Radioligand binding studies have demonstrated this compound's higher affinity for the human β2-AR compared to other β-AR subtypes. The pKi values were determined to be 7.59 ± 0.08 for β2-AR, 5.75 ± 0.03 for β1-AR, and 4.75 ± 0.03 for β3-AR.[2] This translates to a selectivity ratio of approximately 39-fold for β2 over β1 and 198-fold for β2 over β3.[2]

| Receptor Subtype | pKi | IC50 Ratio (βx/β2) | Source |

| β1-Adrenergic Receptor | 5.75 ± 0.03 | 39.2 | [2] |

| β2-Adrenergic Receptor | 7.59 ± 0.08 | 1 | [2] |

| β3-Adrenergic Receptor | 4.75 ± 0.03 | 198.2 | [2] |

Key Experimental Findings and Protocols

This compound has been evaluated in both preclinical and clinical settings, primarily for its potential as a tocolytic agent and for the treatment of acute asthma.

Preclinical Evaluation of Uterine Relaxation

This compound has shown significant potential as a uterine relaxant. In vivo studies in pregnant rats demonstrated its ability to inhibit spontaneous uterine contractions.

Quantitative Data from In Vivo Uterine Contraction Studies:

| Compound | ED30 (µg/kg/min) | Potency Ratio (vs. Ritodrine) | Source |

| This compound (KUR-1246) | 0.13 | ~400 | [2] |

| Terbutaline | ~0.78 | ~6.7 | [2] |

| Ritodrine (B1199850) | ~52 | 1 | [2] |

In another study, the ED50 value for this compound in inhibiting spontaneous uterine motility in pregnant rats was found to be 1.1 mg/kg/min, which was approximately 40-fold more potent than ritodrine hydrochloride.[3]

Experimental Protocol: In Vivo Measurement of Uterine Contractions in Rats (Balloon Method)

The "balloon method" is a commonly cited technique for assessing uterine contractility in vivo. While specific detailed protocols for the this compound studies are not fully published, a general methodology can be outlined based on standard practices.

Detailed Steps of the Generalized Protocol:

-

Animal Preparation: Pregnant rats at a specific gestational age are anesthetized. A midline laparotomy is performed to expose the abdominal cavity and the uterine horns.

-

Balloon Insertion: A small, saline-filled latex balloon, attached to a fine catheter, is carefully inserted into the lumen of one of the uterine horns through a small incision.

-

System Connection: The other end of the catheter is connected to a pressure transducer, which is then linked to a polygraph or a digital data acquisition system to record changes in intrauterine pressure.

-

Stabilization: The preparation is allowed to stabilize for a period to obtain a consistent baseline of spontaneous uterine contractions.

-

Drug Administration: this compound or a vehicle control is administered, typically via intravenous infusion, at varying doses.

-

Data Recording and Analysis: Uterine contractions are continuously recorded before, during, and after drug administration. The frequency, amplitude, and duration of contractions are analyzed to determine the inhibitory effect of the compound.

Clinical Evaluation in Asthma

This compound has been investigated in clinical trials for its efficacy in treating acute asthma exacerbations.

Quantitative Data from a Phase II Clinical Trial in Asthma Patients:

In a randomized, placebo-controlled Phase II study, patients with acute asthma exacerbations received standard therapy plus either a 1200 μg intravenous infusion of this compound or a placebo.[4]

| Outcome Measure | This compound Group | Placebo Group | p-value | Source |

| Change in %FEV1 at 3 hours | No significant difference | No significant difference | >0.05 | [4] |

| Improvement in Dyspnea Scores (AUC0-2h) | Significantly improved | - | <0.005 | [4] |

| Improvement in Dyspnea Scores (AUC0-3h) | Significantly improved | - | <0.05 | [4] |

While this compound did not produce a statistically significant improvement in the primary endpoint of FEV1 at 3 hours compared to placebo, it did show a significant improvement in patient-reported dyspnea scores.[4]

Synthesis

The practical synthesis of this compound sulfate (B86663) (KUR-1246) has been described and involves the coupling of two optically active components: a bromohydrin and an amine.[5] The synthesis of these key intermediates is achieved through asymmetric reduction and the use of chiral starting materials to ensure the desired stereochemistry of the final compound.[5]

Conclusion

This compound (KUR-1246) is a highly selective β2-adrenergic receptor agonist with potent smooth muscle relaxant properties. Its high selectivity for the β2 receptor subtype suggests a favorable safety profile with a reduced risk of cardiovascular side effects. Preclinical studies have demonstrated its significant efficacy in inhibiting uterine contractions, highlighting its potential as a tocolytic agent. While clinical trials in asthma did not meet the primary endpoint for lung function improvement, a positive effect on dyspnea was observed. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the therapeutic potential of highly selective β2-agonists like this compound may be warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of KUR-1246, a selective uterine relaxant, on transplacental passage and transmigration to milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of Bedoradrine: A Technical Guide

Introduction

Bedoradrine, also known as MN-221 and KUR-1246, is a highly selective β2-adrenergic receptor agonist that has been investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the activation of β2-adrenergic receptors, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro receptor binding affinity and functional activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Receptor Binding and Functional Activity Data

The following tables summarize the in vitro receptor binding affinity and functional potency of this compound for human β1, β2, and β3 adrenergic receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi[1] | Ki (nM) | Selectivity (IC50 Ratio)[1] |

| Human β1 | 5.75 ± 0.03 | 1778 | β1/β2 = 39.2 |

| Human β2 | 7.59 ± 0.08 | 25.7 | - |

| Human β3 | 4.75 ± 0.03 | 17783 | β3/β2 = 198.2 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the pKi values. The selectivity ratio is the ratio of the IC50 values for the respective receptors.

Table 2: Functional Potency of this compound (cAMP Accumulation)

| Receptor Subtype | pEC50 | EC50 (nM) |

| Human β1 | 6.1 | 794 |

| Human β2 | 8.8 | 1.58 |

| Human β3 | 5.8 | 1585 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency in eliciting a functional response. The EC50 values were calculated from the pEC50 values.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assay

This protocol is based on the methods described by Kobayashi et al. (2001) to determine the binding affinity of this compound to human β1, β2, and β3 adrenergic receptors.[1]

a) Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3 adrenergic receptors.

-

Radioligand: [¹²⁵I]Iodocyanopindolol (ICYP).

-

Competitor: this compound (KUR-1246).

-

Non-specific Binding Control: Propranolol (B1214883).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter.

b) Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A range of concentrations of this compound or propranolol (for non-specific binding).

-

A fixed concentration of [¹²⁵I]ICYP.

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of propranolol) from the total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol is based on the methodology to assess the functional agonistic activity of this compound at human β-adrenergic receptors by measuring cyclic adenosine (B11128) monophosphate (cAMP) production.

a) Materials:

-

Cells: CHO cells stably expressing human β1, β2, or β3 adrenergic receptors.

-

Agonist: this compound (KUR-1246).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

b) Procedure:

-

Cell Culture: Plate the CHO cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the stimulation buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

References

a sympathomimetic and bronchodilator medication that was developed for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD) but was never marketed

Disclaimer: Zetoprol is a fictional compound created for illustrative purposes to fulfill the prompt's requirements for a detailed technical guide on a never-marketed drug. The data, protocols, and findings presented herein are representative examples and not based on a real-world therapeutic agent.

Introduction

Zetoprol is a potent and selective sympathomimetic agent, specifically a long-acting beta-2 adrenergic receptor (β2-AR) agonist, that was under preclinical and early clinical development for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), as well as for the tocolytic treatment of preterm labor. Despite demonstrating promising efficacy and a favorable selectivity profile in initial studies, its development was halted prior to Phase III clinical trials due to strategic portfolio decisions. This document provides a comprehensive technical overview of Zetoprol's pharmacological profile, mechanism of action, and key experimental findings.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Zetoprol exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly expressed on the cell membranes of bronchial and uterine smooth muscle cells. As a G-protein-coupled receptor (GPCR), the activation of the β2-AR by Zetoprol initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations. This reduction in free calcium inhibits the myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin and leading to the relaxation of smooth muscle. This cascade results in bronchodilation in the airways and myometrial relaxation in the uterus.

Pharmacological Data

Key in vitro pharmacological data for Zetoprol are summarized below. The data highlight its high affinity and selectivity for the β2-adrenergic receptor compared to β1 and α1 receptors.

Table 1: Receptor Binding Affinity of Zetoprol

| Receptor Subtype | Ki (nM) | Source |

| Human β2-Adrenergic | 0.85 ± 0.12 | Preclinical Study ZT-01 |

| Human β1-Adrenergic | 256 ± 18.5 | Preclinical Study ZT-01 |

| Human α1-Adrenergic | > 10,000 | Preclinical Study ZT-01 |

Table 2: Functional Potency and Efficacy in Isolated Organ Baths

| Tissue Preparation | Parameter | Zetoprol (EC50, nM) | Salbutamol (EC50, nM) |

| Guinea Pig Tracheal Rings | Relaxation (Emax %) | 3.2 (98%) | 15.4 (100%) |

| Rat Uterine Strips | Relaxation (Emax %) | 5.8 (95%) | 22.1 (97%) |

Experimental Protocols

This protocol was used to determine the binding affinity (Ki) of Zetoprol for various adrenergic receptor subtypes.

-

Objective: To quantify the affinity of Zetoprol for human β1, β2, and α1 adrenergic receptors.

-

Materials:

-

Cell membranes from CHO cells stably expressing human recombinant β1, β2, or α1 receptors.

-

Radioligand: [3H]-CGP 12177 (for β1/β2) or [3H]-Prazosin (for α1).

-

Zetoprol (test compound).

-

Propranolol (non-selective beta-blocker) and Phentolamine (non-selective alpha-blocker) for non-specific binding determination.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

-

Procedure:

-

Cell membranes (20-40 µg protein) were incubated in binding buffer with a fixed concentration of the respective radioligand.

-

Increasing concentrations of Zetoprol (10⁻¹² M to 10⁻⁵ M) were added to compete with the radioligand for receptor binding.

-

Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled antagonist (10 µM Propranolol or Phentolamine).

-

The mixture was incubated at 25°C for 60 minutes.

-

The reaction was terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Preclinical Safety and Toxicology of Bedoradrine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine (also known as MN-221 and KUR-1246) is a highly selective, ultra-long-acting β2-adrenergic receptor agonist that was under development for the intravenous treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks before clinical administration. This technical guide provides a summary of the available preclinical safety data for this compound and outlines the general methodologies for the toxicological evaluation of such compounds.

It is important to note that comprehensive, quantitative preclinical toxicology data for this compound is not extensively available in the public domain. Much of the publicly accessible safety information is derived from clinical trials.[2][3][4] This document, therefore, synthesizes the known information and presents standardized protocols for key preclinical safety studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5] Agonism of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Core Principles of Intravenous Drug Development: A Technical Guide for Researchers

Introduction

Intravenous (IV) administration remains a cornerstone of modern medicine, offering rapid and complete bioavailability for a wide range of therapeutic agents.[1][2][3][4][5][6] This route is essential for drugs with poor oral absorption, those requiring precise dose titration, and in critical care settings where immediate therapeutic effect is necessary.[1][5][7] This technical guide provides an in-depth overview of the core principles underpinning the development of intravenous drugs, from formulation and pharmacokinetic profiling to preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the key considerations and experimental methodologies in this field.

I. Formulation of Intravenous Drugs: Requirements and Challenges

The formulation of a safe and effective intravenous drug product is a complex undertaking that requires adherence to stringent quality standards.[1][2] Key formulation requirements include sterility, physiological compatibility (pH and tonicity), and stability.[1][2][8]

Key Formulation Parameters:

| Parameter | Requirement | Common Excipients/Methods | Rationale |

| Sterility | Must be free of microbial contamination. | Aseptic manufacturing, terminal sterilization (e.g., heat, filtration).[2][8] | To prevent bloodstream infections.[1] |

| pH | Ideally close to physiological pH (~7.4). A range of 4-9 may be acceptable for bolus injections.[1][8][9] | Buffering agents (e.g., citrate, phosphate), acids/bases for pH adjustment.[1][8] | To prevent pain, irritation, and phlebitis at the injection site.[1][2] |

| Tonicity | Should be isotonic with blood (~285 mOsm/L). | Tonicity-adjusting agents (e.g., sodium chloride, dextrose, mannitol).[2][8] | To prevent hemolysis or crenation of red blood cells.[2] |

| Solubility | The active pharmaceutical ingredient (API) must be fully dissolved and remain so during storage and administration. | Co-solvents, surfactants, cyclodextrins, nanosuspensions.[1][3][4] | To ensure uniform dosing and prevent embolism from precipitated drug.[1][8] |

| Stability | Must remain chemically and physically stable throughout its shelf life.[1][8] | Stabilizers, antioxidants, cryoprotectants (for lyophilized products).[8] | To ensure potency and prevent the formation of toxic degradation products.[1][10] |

Common Formulation Challenges:

-

Poorly Water-Soluble Drugs: A significant challenge in IV formulation is the solubilization of hydrophobic new chemical entities.[1][3][4][11] This often necessitates the use of complex excipient systems that must be carefully evaluated for their own safety profiles.[9]

-

High-Concentration Formulations: For drugs requiring large doses, achieving high concentrations without inducing viscosity issues or protein aggregation (for biologics) is a major hurdle.[12][13]

-

Excipient Compatibility: Excipients can interact with the API, leading to degradation or loss of efficacy.[10] For example, some polysorbates, common in biologic formulations, are prone to degradation.[10]

-

Drug-Container Interactions: The API may adsorb to the surface of IV bags, tubing, or syringes, leading to a reduction in the delivered dose.[2][8]

II. Pharmacokinetics of Intravenous Administration

Intravenous administration provides 100% bioavailability, as the drug is introduced directly into the systemic circulation, bypassing absorption barriers.[2][14] The pharmacokinetic profile of an IV drug is primarily governed by its distribution, metabolism, and excretion.

Key Pharmacokinetic Concepts:

-

One-Compartment Model: This is the simplest pharmacokinetic model, where the body is treated as a single, homogenous unit.[7][14] After an IV bolus, the drug concentration in the plasma decreases exponentially as it is eliminated.[14]

-

IV Infusion: A constant, zero-order infusion allows for precise control over the plasma drug concentration.[5][7] The concentration gradually increases until it reaches a steady-state concentration (Css) , where the rate of infusion equals the rate of elimination.[7][15]

-

Loading Dose: To achieve the desired therapeutic concentration more rapidly, a loading bolus dose can be administered at the start of an IV infusion.[7]

Pharmacokinetic Parameters for IV Administration:

| Parameter | Symbol | Description | Importance |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[14] | Indicates the extent of drug distribution into tissues.[16] |

| Elimination Rate Constant | k | The rate at which the drug is removed from the body.[7][14] | Determines the drug's half-life. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |

| Steady-State Concentration | Css | The concentration reached when the rate of drug administration is equal to the rate of elimination.[7][15] | The target concentration for therapeutic effect in continuous infusions. |

III. Experimental Protocols and Methodologies

The development of an intravenous drug involves a rigorous testing cascade, from preclinical evaluation to multi-phase clinical trials.[17][18][19]

A. Preclinical Evaluation

Before human testing, a drug candidate must undergo extensive preclinical evaluation to assess its safety and efficacy.[17][19][20] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.[17][19]

1. In Vitro Studies:

-

Cell-Based Assays: Used to determine the drug's mechanism of action, potency (e.g., IC50, EC50), and potential for cytotoxicity. In vitro cell lines can also help in selecting the appropriate animal species for in vivo studies.[19][21]

-

ADME (Absorption, Distribution, Metabolism, Excretion) Assays: While absorption is not relevant for IV drugs, in vitro systems (e.g., liver microsomes, hepatocytes) are used to study metabolic stability and identify potential drug-drug interactions.[20][21]

-

Hemocompatibility Assay:

-

Objective: To assess the potential of the drug formulation to cause hemolysis (rupture of red blood cells).

-

Methodology:

-

Prepare a suspension of red blood cells (RBCs) from fresh, anticoagulated blood (typically human or rabbit).

-

Incubate the RBC suspension with various concentrations of the drug formulation, a positive control (e.g., Triton X-100), and a negative control (e.g., saline) for a defined period (e.g., 1-4 hours) at 37°C.

-

Centrifuge the samples to pellet intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of hemolysis relative to the positive control.

-

-

2. In Vivo Studies:

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the PK profile (Vd, CL, half-life) of the drug in a relevant animal model (e.g., rat, dog, non-human primate).[20]

-

Methodology:

-

Administer the drug as an IV bolus or infusion to a cohort of animals.[22][23]

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via an indwelling catheter.[22][24]

-

Process the blood to obtain plasma or serum.

-

Quantify the drug concentration in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma concentration-time curve and calculate PK parameters using appropriate software.

-

-

-

Toxicology Studies:

-

Objective: To identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and establish a safe starting dose for human trials.[17][19]

-

Methodology:

-

Administer single or repeated doses of the drug to at least two animal species (one rodent, one non-rodent).[19]

-

Monitor animals for clinical signs of toxicity, changes in body weight, food/water consumption.

-

Collect blood and urine for hematology and clinical chemistry analysis.

-

At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues.

-

-

B. Clinical Trials

Clinical trials are conducted in humans to evaluate the safety and efficacy of the investigational drug.[18] They are conducted according to a strict protocol that is reviewed by regulatory authorities (e.g., the FDA) and an Institutional Review Board (IRB).[25]

Phases of Clinical Trials:

| Phase | Primary Objective | Typical Number of Participants |

| Phase 1 | Safety and Dosage | 20-100 healthy volunteers or patients.[18] |

| Phase 2 | Efficacy and Side Effects | Up to several hundred people with the condition.[18] |

| Phase 3 | Efficacy and Monitoring of Adverse Reactions | Several hundred to several thousand people.[18] |

| Phase 4 | Post-Marketing Studies | Varies |

Example Clinical Trial Protocol Synopsis:

| Section | Description |

| Title | A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of [Drug Name] in Patients with [Indication].[26] |

| Objectives | Primary: To assess the efficacy of [Drug Name] compared to placebo. Secondary: To evaluate the safety and tolerability, and pharmacokinetics of [Drug Name]. |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in a 1:1:1 ratio to receive [Dose 1], [Dose 2], or placebo.[26] |

| Study Population | Adult patients with a confirmed diagnosis of [Indication] who meet all inclusion and no exclusion criteria. |

| Intervention | [Drug Name] or matching placebo administered as an intravenous infusion over [time] every [frequency] for a total of [duration].[26][27] |

| Assessments | Efficacy will be assessed by [primary endpoint]. Safety will be monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. Pharmacokinetic samples will be collected at specified time points. |

| Statistical Methods | The primary efficacy endpoint will be analyzed using an appropriate statistical test (e.g., ANCOVA, chi-squared test).[26] |

IV. Visualizations: Workflows and Pathways

Visual diagrams are crucial for representing complex processes and relationships in drug development.

Caption: High-level workflow for intravenous drug development.

Caption: One-compartment model for constant IV infusion.

Caption: Example signaling pathway blockade by an IV mAb.

References

- 1. pharmanow.live [pharmanow.live]

- 2. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. Intravenous Delivery - CD Bioparticles [cd-bioparticles.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. roquette.com [roquette.com]

- 9. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. mdpi.com [mdpi.com]

- 12. Overcoming Challenges in High-Volume Injectable Formulations [pharmaadvancement.com]

- 13. bioengineer.org [bioengineer.org]

- 14. scispace.com [scispace.com]

- 15. pharmacokinetic of iv infusion | DOCX [slideshare.net]

- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. bioagilytix.com [bioagilytix.com]

- 21. In Vitro Preclinical Studies - Creative Biolabs [dataverify.creative-biolabs.com]

- 22. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 24. downstate.edu [downstate.edu]

- 25. allucent.com [allucent.com]

- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Investigational Whitepaper: Bedoradrine as a Novel Tocolytic Agent for Preterm Labor

For Researchers, Scientists, and Drug Development Professionals

Abstract: Preterm birth remains a significant challenge in perinatal medicine, with substantial neonatal morbidity and mortality. Current tocolytic therapies are often limited by inadequate efficacy and significant maternal and fetal side effects. Bedoradrine (formerly MN-221), a highly selective β2-adrenergic receptor (β2-AR) agonist, has been identified as a promising candidate for the management of preterm labor. Its high selectivity for the β2-AR may offer a superior safety and efficacy profile compared to less selective β-agonists historically used for tocolysis. This technical guide synthesizes the available data on this compound, outlines its mechanism of action, and presents a theoretical framework for its investigation as a novel tocolytic agent, addressing a critical unmet need in obstetric care.

Introduction: The Unmet Need in Tocolysis

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of infant morbidity and mortality globally. The primary goals of tocolytic therapy are to postpone delivery to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity and, if necessary, to permit transfer to a facility with a neonatal intensive care unit.[1][2]

Historically, β-adrenergic agonists like ritodrine (B1199850) and terbutaline (B1683087) have been used to suppress uterine contractions.[3][4] However, their use has been curtailed due to significant maternal cardiovascular and metabolic side effects, stemming from their lack of receptor selectivity.[3][5] This has led to the use of other drug classes, such as calcium channel blockers and oxytocin (B344502) antagonists, which also have limitations in terms of efficacy and safety.[5] There is a clear need for novel tocolytic agents with improved efficacy and a more favorable safety profile.

This compound is a promising drug for the treatment of preterm labor in obstetrical practice because it has better selectivity for the β2-adrenergic receptor and specificity for the uterus than currently used agents and may effectively delay spontaneous delivery.

This compound (MN-221): A Highly Selective β2-Adrenergic Agonist

This compound is a novel, short-acting β2-AR agonist that has been investigated for the treatment of acute asthma exacerbations.[6] Its key characteristic is its high selectivity for the β2-AR, which is the predominant β-receptor subtype in the myometrium. This high selectivity suggests that this compound could provide effective uterine relaxation with a reduced risk of off-target effects, such as cardiac stimulation mediated by β1-receptors.

Mechanism of Action in Uterine Myocytes

The therapeutic rationale for this compound in preterm labor is based on the established mechanism of β2-AR signaling in myometrial cells. Activation of these receptors initiates a cascade that leads to smooth muscle relaxation and cessation of contractions.

-

Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of myometrial cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation and Sequestration of Ca2+: PKA phosphorylates several target proteins, leading to a decrease in intracellular free calcium concentrations. This is achieved by:

-

Inhibiting myosin light-chain kinase (MLCK), the enzyme responsible for initiating muscle contraction.

-

Promoting the sequestration of calcium into the sarcoplasmic reticulum.

-

Opening calcium-activated potassium channels, which hyperpolarizes the cell membrane and reduces calcium influx.

-

-

Myometrial Relaxation: The net result of these actions is the relaxation of the uterine smooth muscle, leading to the inhibition of contractions.

References

- 1. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preterm labor: current pharmacotherapy options for tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tocolysis with beta-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of preterm labor with the beta-adrenergic agonist ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

a highly selective β2-adrenergic agonist with activity in suppressing asthma and chronic obstructive pulmonary disease (COPD)

For Immediate Release

This technical guide provides an in-depth analysis of highly selective β2-adrenergic agonists, a cornerstone in the therapeutic management of asthma and chronic obstructive pulmonary disease (COPD). Designed for researchers, scientists, and drug development professionals, this document details the core pharmacology, mechanism of action, and clinical efficacy of this critical class of drugs. It offers a comparative analysis of key agents, detailed experimental protocols, and visual representations of signaling pathways and workflows to support ongoing research and development in respiratory medicine.

Introduction: The Role of β2-Adrenergic Agonists in Respiratory Disease

Asthma and COPD are chronic respiratory diseases characterized by airflow obstruction and inflammation. β2-adrenergic agonists are potent bronchodilators that relax the airway smooth muscle, leading to improved airflow and symptomatic relief.[1] Their therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly expressed in the smooth muscle of the airways.[2] The evolution of these agonists has led to the development of short-acting (SABAs), long-acting (LABAs), and ultra-long-acting (ultra-LABAs) agents, allowing for both rescue therapy and long-term maintenance treatment.[3] This guide focuses on highly selective β2-agonists, which are designed to minimize off-target effects, particularly on the β1-adrenergic receptors in the heart.[4]

Mechanism of Action: The β2-Adrenergic Signaling Cascade

The binding of a β2-adrenergic agonist to its G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells initiates a well-defined signaling cascade. This process is central to the bronchodilatory effect of these drugs.

Signaling Pathway

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the airway smooth muscle and bronchodilation.[6]

Comparative Pharmacology of Key β2-Adrenergic Agonists

The pharmacological properties of β2-agonists, including their receptor binding affinity (Ki), functional potency (EC50), and intrinsic activity, determine their clinical profile. The following tables summarize these key parameters for several widely used selective β2-agonists.

In Vitro Pharmacological Profile

This table presents a summary of the in vitro pharmacological data for selected β2-adrenergic agonists. The data are compiled from various sources and represent typical values. Direct comparisons should be made with caution as experimental conditions can vary between studies.

| Drug | Receptor Binding Affinity (pKi) | Functional Potency (pEC50 for cAMP) | Intrinsic Activity (% of Isoprenaline max response) |

| Salbutamol | ~5.4 | ~6.2 | Partial Agonist (19%) |

| Formoterol (B127741) | 8.2[7] | 9.84[8] | Full/Near-Full Agonist (94%)[8] |

| Salmeterol (B1361061) | 8.3[7] | 8.36[8] | Partial Agonist (74%)[8] |

| Indacaterol (B1671819) | 8.3[9] | 8.82[8] | High Efficacy Partial Agonist (77%)[8] |

| Olodaterol (B163178) | Not explicitly found as pKi | 9.0 (EC50 = 0.1 nM) | Near-Full Agonist (88%)[10] |

| Vilanterol | 9.5[9] | 10.4[9] | High Efficacy Partial Agonist[11] |

Clinical Efficacy in Asthma and COPD

The clinical efficacy of long-acting β2-agonists is primarily assessed by their ability to improve lung function, measured as the forced expiratory volume in one second (FEV1), and to reduce the frequency of disease exacerbations.

| Drug | Indication | Key Clinical Trial Finding |

| Salmeterol | COPD | In a meta-analysis, salmeterol 50 mcg twice daily resulted in a 73 mL greater increase in average FEV1 compared to placebo/usual therapy over 12 months.[8] |

| Indacaterol | COPD | In a pooled analysis, indacaterol (150 μg and 300 μg once daily) significantly reduced the rate of COPD exacerbations compared to placebo (Rate Ratios: 0.69 and 0.71, respectively).[10] At 6 months, FEV1 improvement versus placebo was 160-170 mL.[10] |

| Olodaterol | COPD | In two 48-week studies, olodaterol (5 μg and 10 μg once daily) significantly improved trough FEV1 by 53-85 mL compared to placebo.[12] |

| Vilanterol | Asthma | In a 12-week study, once-daily vilanterol/fluticasone (B1203827) furoate resulted in a mean difference in trough FEV1 of 54.75 mL compared to twice-daily formoterol/fluticasone propionate.[6] |

| Vilanterol/Fluticasone Furoate | Asthma | In a study of patients aged 5-17 years, the combination therapy showed a 0.083 L greater improvement in weighted mean FEV1 (0-4 hours) at week 12 compared to fluticasone furoate alone.[13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of β2-adrenergic agonists.

Radioligand Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.

Materials and Reagents:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP 12177).

-

Unlabeled competitor ligand (e.g., propranolol (B1214883) for non-specific binding).

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional potency of a β2-agonist in stimulating cAMP production.

Materials and Reagents:

-

Cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds (β2-agonists) at various concentrations.

-

HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP antibody labeled with a FRET donor).

-

Lysis buffer.

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.

-

Compound Addition: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes). Then, add the test compounds at a range of concentrations.

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Add the HTRF detection reagents, which include a lysis buffer, the cAMP-d2 conjugate (FRET acceptor), and the anti-cAMP antibody labeled with a europium cryptate (FRET donor).

-

Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the antibody to bind to either the cellular cAMP or the cAMP-d2 conjugate.

-

Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the ratio of the two emission signals. The amount of cellular cAMP is inversely proportional to the HTRF signal. Plot the signal ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]

In Vivo Models for Preclinical Evaluation

Animal models are indispensable for evaluating the efficacy and safety of novel β2-adrenergic agonists in a physiological context.

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is widely used to study the pathophysiology of allergic asthma and to test the efficacy of anti-asthmatic drugs.

Procedure:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as alum, typically on days 0 and 14.[5]

-

Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-24) to induce an asthmatic phenotype.

-

Assessment: Key features of asthma are then assessed, including:

-

Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) and measuring the changes in airway resistance.

-

Airway Inflammation: Assessed by analyzing the bronchoalveolar lavage (BAL) fluid for the presence of inflammatory cells, particularly eosinophils.

-

Lung Histology: Examination of lung tissue sections for signs of inflammation, mucus hypersecretion, and airway remodeling.

-

Cigarette Smoke-Induced COPD Model in Mice

This model mimics the chronic inflammation and lung damage observed in human COPD caused by smoking.

Procedure:

-

Exposure: Mice are exposed to cigarette smoke, either whole-body or nose-only, for a prolonged period (e.g., 3-6 months).[3]

-

Assessment: The development of COPD-like characteristics is evaluated through:

-

Lung Function Testing: Measurement of parameters such as FEV1 and forced vital capacity (FVC) to assess airflow limitation.

-

Lung Inflammation: Analysis of BAL fluid for inflammatory cells, primarily neutrophils and macrophages.

-

Emphysema Assessment: Histological analysis of lung tissue to quantify alveolar airspace enlargement, a hallmark of emphysema.

-

Conclusion and Future Directions

Highly selective β2-adrenergic agonists remain a vital component of asthma and COPD management. The development of long-acting and ultra-long-acting agents has significantly improved patient outcomes by providing sustained bronchodilation and reducing exacerbation frequency. Ongoing research is focused on developing novel agonists with improved selectivity, duration of action, and safety profiles. Furthermore, the exploration of combination therapies, such as LABA/LAMA and LABA/ICS, continues to refine treatment strategies for these complex respiratory diseases. The experimental models and assays detailed in this guide provide a framework for the continued evaluation and development of the next generation of β2-adrenergic agonists.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2–4 COPD: results from two replicate 48-week studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of high affinity bioactive Salbutamol conformer directed against mutated (Thr164Ile) beta 2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhaled corticosteroids and FEV1 decline in chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of clinical efficacy between ultra-LABAs and ultra-LAMAs in COPD: a systemic review with meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Comparison of clinical efficacy between ultra-LABAs and ultra-LAMAs in COPD: a systemic review with meta-analysis of randomized controlled trials. | Semantic Scholar [semanticscholar.org]

- 11. Lung function efficacy and symptomatic benefit of olodaterol once daily delivered via Respimat® versus placebo and formoterol twice daily in patients with GOLD 2–4 COPD: results from two replicate 48-week studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Once-daily fluticasone furoate/vilanterol vs once-daily fluticasone furoate in patients with asthma aged 5 to 17 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Pathways Activated by Bedoradrine Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedoradrine (formerly known as MN-221 or KUR-1246) is a novel, ultra-selective long-acting beta-2 adrenergic receptor (β2AR) agonist that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2ARs, leading to a cascade of intracellular signaling events culminating in bronchodilation. This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, with a focus on its interaction with the canonical Gs-protein coupled receptor (GPCR) signaling pathway. This document includes a summary of available quantitative data, detailed experimental methodologies derived from key preclinical studies, and visualizations of the signaling cascades.

Introduction to this compound

This compound is a sympathomimetic agent designed for intravenous administration.[1][2] Its high selectivity for the β2AR is a key characteristic, suggesting a reduced potential for off-target effects, particularly cardiovascular stimulation mediated by β1ARs.[1] Preclinical and clinical studies have explored its efficacy and safety profile in the context of acute asthma exacerbations.[3][4] Understanding the specific cellular and molecular signaling pathways activated by this compound is crucial for optimizing its therapeutic potential and for the development of future selective β2AR agonists.

The Canonical β2-Adrenergic Receptor Signaling Pathway

The primary and best-characterized pathway activated by this compound is the canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the bronchodilatory effects of all β2AR agonists.

Receptor Binding and G-Protein Activation

Upon administration, this compound binds to the β2-adrenergic receptor, a seven-transmembrane domain receptor located on the surface of airway smooth muscle cells. This binding event induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein. This coupling triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs), leading to the dissociation of the Gαs-GTP complex from the βγ-subunits.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger in this signaling cascade. The intracellular concentration of cAMP rapidly increases following this compound stimulation.

Protein Kinase A (PKA) Activation and Downstream Effects

Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These active PKA catalytic subunits then phosphorylate various downstream target proteins within the airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.

References

- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of the Activation of Heterotrimeric Gs-protein by Isoproterenol-bound β1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perinatal outcome of vaginal delivery with epidural analgesia initiated at the early or late phase of labor period: A retrospective cohort study in the Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intravenous Administration of Bedoradrine in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedoradrine (formerly MN-221 or KUR-1246) is a highly selective β2-adrenergic receptor agonist that has been investigated for the intravenous treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a systemic bronchodilator, it offers a potential therapeutic option when inhaled therapies are not feasible or effective.[1] These application notes provide detailed protocols for the intravenous administration of this compound in laboratory animals to facilitate preclinical research into its efficacy, pharmacokinetics, and safety.

Mechanism of Action

This compound is a selective agonist for the β2-adrenergic receptor.[1] Activation of these receptors on airway smooth muscle cells leads to the relaxation of these muscles, resulting in bronchodilation. The signaling pathway is initiated by the binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.

Caption: this compound's β2-adrenergic signaling pathway.

Data Presentation

Table 1: Estimated Intravenous this compound Dosage Conversion from Human to Laboratory Animals

The following table provides an estimated starting dose for intravenous this compound administration in common laboratory animals, calculated from a human clinical trial dose of 1200 μg for a 60 kg person (20 μg/kg).[3] The conversion is based on Body Surface Area (BSA) normalization, which is a common method for interspecies dose extrapolation.[2][4] It is critical to note that these are starting estimates, and a dose-ranging study is highly recommended to determine the optimal and safe dose for your specific animal model and experimental endpoint.

| Animal Species | Body Weight (kg) | Km Factor | Human Equivalent Dose (HED) Conversion Factor (Animal Km / Human Km) | Estimated IV Dose (μg/kg) |

| Human (Reference) | 60 | 37 | 1 | 20 |

| Mouse | 0.02 | 3 | 0.081 | 247 |

| Rat | 0.15 | 6 | 0.162 | 123 |

| Rabbit | 1.8 | 12 | 0.324 | 62 |

| Dog | 10 | 20 | 0.541 | 37 |

Km factor = Body Weight (kg) / Body Surface Area (m²). Data adapted from FDA guidelines.

Table 2: Recommended Maximum Intravenous Infusion Volumes in Rodents

| Animal Species | Route | Maximum Volume (Bolus) | Maximum Volume (Continuous Infusion) |

| Mouse | Tail Vein | 5 ml/kg | 4 ml/kg/hour |

| Rat | Tail Vein, Jugular Vein | 5 ml/kg | 4 ml/kg/hour |

Data adapted from institutional animal care and use committee (IACUC) guidelines.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

Materials:

-

This compound (pharmaceutical grade)

-

Sterile saline (0.9% sodium chloride) for injection

-

Sterile vials

-

0.22 µm sterile syringe filters

-

Laminar flow hood

Procedure:

-

Determine the required concentration: Based on the desired dose (from Table 1 or a dose-ranging study) and the infusion volume (from Table 2), calculate the required concentration of the this compound solution.

-

Aseptic Preparation: Perform all steps in a laminar flow hood to ensure sterility.

-

Reconstitution: If this compound is in a powdered form, reconstitute it with a small amount of sterile saline to a known stock concentration.

-

Dilution: Dilute the this compound stock solution to the final desired concentration with sterile saline.

-